molecular formula C19H13N3O4S B10913634 7-(Furan-2-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(Furan-2-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10913634
M. Wt: 379.4 g/mol
InChI Key: XMTDNDMGJZPPPB-UHFFFAOYSA-N
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Description

7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a dihydropyridopyrimidine core. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a furan derivative with a methylphenyl-substituted pyrimidine under acidic conditions. This is followed by oxidation and sulfonation steps to introduce the oxo and sulfanyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential anticancer properties, particularly as an inhibitor of tyrosine kinases and other cancer-related enzymes.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. This inhibition ultimately results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its combination of a furan ring, a methylphenyl group, and a dihydropyridopyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in the field of oncology .

Properties

Molecular Formula

C19H13N3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

7-(furan-2-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C19H13N3O4S/c1-10-4-2-5-11(8-10)22-16-15(17(23)21-19(22)27)12(18(24)25)9-13(20-16)14-6-3-7-26-14/h2-9H,1H3,(H,24,25)(H,21,23,27)

InChI Key

XMTDNDMGJZPPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CO4)C(=O)O)C(=O)NC2=S

Origin of Product

United States

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